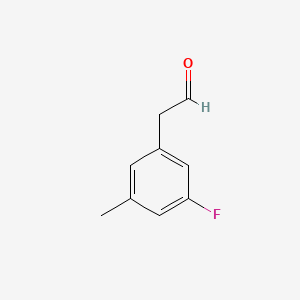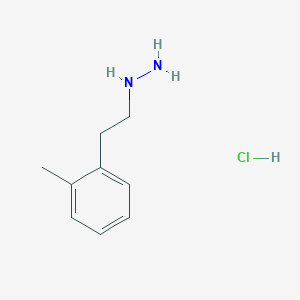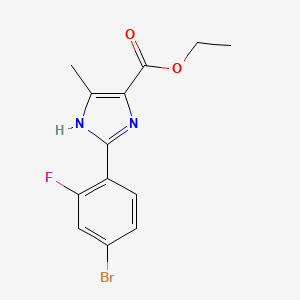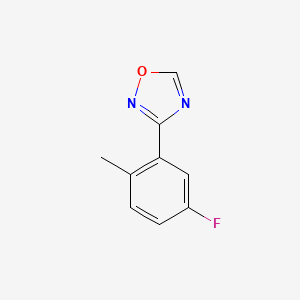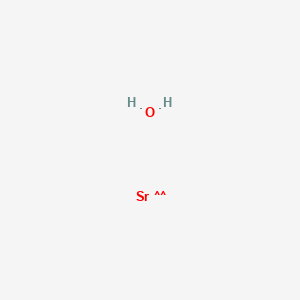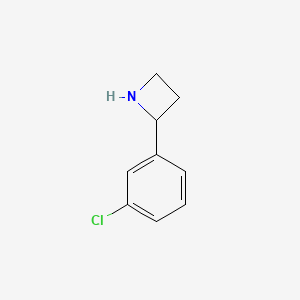
2-(3-Chlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a chlorine atom attached to the phenyl ring. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their stability and reactivity, which can be triggered under appropriate conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines. Another method involves cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cycloaddition reactions and ring-opening polymerizations. These methods are designed to produce azetidines with high yield and purity, suitable for various applications in pharmaceuticals and materials science .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
2-(3-Chlorophenyl)azetidine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)azetidine involves its interaction with molecular targets and pathways in biological systems. The compound’s reactivity is driven by its ring strain, which allows it to participate in various chemical reactions. In medicinal chemistry, it can act as a scaffold for drug molecules, interacting with specific enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Chlorophenyl)azetidine include other azetidines and aziridines. These compounds share the four-membered ring structure but differ in their substituents and reactivity .
Uniqueness
This compound is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
1270440-38-4 |
|---|---|
Formule moléculaire |
C9H10ClN |
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2 |
Clé InChI |
UZXPZLUVQZPMRK-UHFFFAOYSA-N |
SMILES canonique |
C1CNC1C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)

![N'-[2-(1H-indol-1-yl)acetyl]pyridine-2-carbohydrazide](/img/structure/B15147370.png)
![5-[(2-Methylpropanoyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B15147372.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)

![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15147395.png)
